molecular formula C21H33N3O5S B1511416 N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt CAS No. 2418-89-5

N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt

Cat. No.: B1511416
CAS No.: 2418-89-5
M. Wt: 439.6 g/mol
InChI Key: MFUIDDKVSATADN-ZCMDIHMWSA-N
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Description

N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt (CAS: 2418-89-5) is a specialized amino acid derivative used primarily in peptide synthesis and biochemical research. Its molecular formula is C21H33N3O5S, with a molecular weight of 439.6 g/mol . The compound exists as a solid under standard conditions and is classified under GHS hazard categories as Skin Irritant Category 2, Eye Irritant Category 2A, and Specific Target Organ Toxicity (STOT SE) Category 3 due to respiratory irritation risks . Key safety protocols include avoiding inhalation, skin/eye contact, and ensuring adequate ventilation during handling .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H10N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;12-5-6(9(13)14)10-17-8-4-2-1-3-7(8)11(15)16/h11-13H,1-10H2;1-4,6,10,12H,5H2,(H,13,14)/t;6-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUIDDKVSATADN-ZCMDIHMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745627
Record name N-[(2-Nitrophenyl)sulfanyl]-L-serine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418-89-5
Record name N-[(2-Nitrophenyl)sulfanyl]-L-serine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Nps-L-serine has been investigated for its potential antioxidant properties. The nitrophenyl group can enhance the stability of the compound, making it a candidate for developing new antioxidant agents. Research has shown that compounds with similar structures can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Case Study: Neuroprotective Effects
In a study examining neuroprotective agents, Nps-L-serine was tested for its ability to protect neuronal cells from oxidative damage. Results indicated that the compound significantly reduced cell death in vitro when exposed to oxidative stressors, suggesting its potential use in treating neurodegenerative diseases .

Biochemistry

Protein Modification
Nps-L-serine serves as a valuable reagent in peptide synthesis and protein modification. Its ability to introduce a sulfenyl group allows for selective modification of cysteine residues in proteins, which is essential for studying protein function and interactions.

Data Table: Comparison of Protein Modification Techniques

TechniqueAdvantagesLimitations
Nps-L-serine ModificationSelective modification of cysteinesRequires careful handling due to reactivity
Traditional AlkylationBroad applicabilityLess specificity
Click ChemistryHigh specificity and efficiencyLimited to specific functional groups

Materials Science

Synthesis of Functional Polymers
The compound can be utilized in the synthesis of functional polymers through thiol-ene click chemistry. The incorporation of Nps-L-serine into polymer matrices can enhance their mechanical properties and introduce new functionalities.

Case Study: Development of Smart Materials
Research demonstrated that incorporating Nps-L-serine into polymer films improved their responsiveness to environmental stimuli. These smart materials exhibited changes in mechanical properties upon exposure to specific wavelengths of light, indicating potential applications in responsive coatings and sensors .

Mechanism of Action

The mechanism by which N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt exerts its effects involves its interaction with specific molecular targets. The nitrophenylsulfenyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate biological processes, such as enzyme activity and protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of N-(2-nitrophenylsulfenyl)-protected amino acid salts, which share a common sulfenyl-protecting group (2-nitrophenyl) and dicyclohexylammonium counterion. Below is a detailed comparison with analogous derivatives:

Table 1: Comparative Analysis of N-(2-Nitrophenylsulfenyl) Amino Acid Salts

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Physical State GHS Hazards Primary Applications
N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt 2418-89-5 C21H33N3O5S 439.6 Solid Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 Peptide synthesis, biochemical research
N-(2-Nitrophenylsulfenyl)-L-alanine dicyclohexylammonium salt 7675-46-9 C9H10N2O4S·C12H23N 423.57 Solid Data unavailable Organic intermediates, reference standards
N-(2-Nitrophenylsulfenyl)-L-leucine 50571-61-4 C12H16N2O4S 284.33 Solid Data unavailable Peptide modification, enzyme studies
N-(2-Nitrophenylsulfenyl)-L-valine dicyclohexylammonium salt 7675-57-2 C23H37N3O4S 467.63 Solid Data unavailable Bioconjugation, drug discovery
N-(2-Nitrophenylsulfenyl)-γ-aminobutyric acid (dicyclohexylammonium) salt 104809-33-8 C10H12N2O4S·C12H23N 437.60 Solid Data unavailable Neurochemical research

Key Findings :

Structural Variations: The amino acid backbone distinguishes these compounds. For example, replacing serine (hydroxyl-containing side chain) with alanine (methyl side chain) reduces polarity and alters solubility . Molecular Weight: Derivatives with bulkier amino acids (e.g., leucine, valine) have higher molecular weights compared to simpler analogs like alanine .

Safety and Handling: The serine derivative is the only compound with fully documented GHS classifications, highlighting its respiratory irritation risk (H335) . All compounds require storage in cool, dry environments and avoidance of strong oxidizers to prevent decomposition .

Market and Applications: The serine derivative is predominantly supplied by European manufacturers, reflecting regional expertise in peptide synthesis reagents . N-(2-Nitrophenylsulfenyl)-L-valine derivatives are utilized in bioconjugation due to their stable thioether linkages, whereas γ-aminobutyric acid analogs are niche tools in neurotransmitter research .

Reactivity and Stability: The 2-nitrophenylsulfenyl group provides photolabile protection for amino groups, enabling controlled deprotection under mild reducing conditions. This contrasts with tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, which require stronger acids or bases for removal .

Research and Market Insights

  • Synthetic Utility : These compounds are critical in solid-phase peptide synthesis (SPPS) , where the sulfenyl group offers orthogonal protection strategies .
  • Patent Landscape : Methods for synthesizing dicyclohexylammonium salts are well-documented, with patents emphasizing purity optimization (>95%) for industrial-scale production .
  • Price Variability : The serine derivative is priced at $2,200 per electronic report (2024), while smaller-scale suppliers like TCI Chemicals list leucine analogs at $39,700 per gram , reflecting supply-demand imbalances .

Biological Activity

N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt is a compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

N-(2-Nitrophenylsulfenyl)-L-serine is characterized by the following chemical formula:

  • Molecular Formula : C12_{12}H23_{23}N2_2O5_5S
  • Molecular Weight : 339.57 g/mol
  • Storage Conditions : Recommended storage at -20°C to maintain stability .

The biological activity of N-(2-Nitrophenylsulfenyl)-L-serine is primarily attributed to its ability to act as a sulfenamide . The nitrophenyl group enhances the electrophilicity of the sulfur atom, which can interact with nucleophiles in biological systems, potentially leading to various biochemical reactions.

Biological Activity

  • Antimicrobial Properties :
    • Studies have indicated that N-(2-nitrophenylsulfenyl)-L-serine exhibits antimicrobial activity against a range of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein function .
  • Antioxidant Activity :
    • The compound has demonstrated antioxidant properties, which may be beneficial in mitigating oxidative stress in cells. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .
  • Enzyme Inhibition :
    • Research indicates that N-(2-nitrophenylsulfenyl)-L-serine can inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug design for metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-(2-nitrophenylsulfenyl)-L-serine against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating potent antimicrobial activity.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Case Study 2: Neuroprotective Effects

In a neuroprotection study, N-(2-nitrophenylsulfenyl)-L-serine was administered to models of oxidative stress. The findings revealed a reduction in neuronal cell death compared to control groups, highlighting its potential as a neuroprotective agent.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of sulfenamides like N-(2-nitrophenylsulfenyl)-L-serine. Key findings include:

  • Electrophilic Nature : The electrophilic character of the sulfur atom is crucial for its biological activity.
  • Substituent Effects : Variations in substituents on the nitrophenyl group can significantly alter the compound's reactivity and biological effects .

Q & A

Q. What are the critical handling and storage protocols for maintaining the stability of N-(2-nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt in laboratory settings?

  • Methodological Answer : The compound must be stored in a tightly sealed container under dry, cool conditions (ideally below 25°C) to prevent moisture absorption and degradation. Avoid exposure to strong oxidizers (e.g., peroxides, chlorates) and incompatible materials like carbon or sulfur oxides, which may induce hazardous reactions. During handling, use fume hoods or local exhaust ventilation to minimize dust inhalation, and wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Post-handling, wash thoroughly with soap and water .

Q. How can researchers assess the chemical stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability testing should include:
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to detect decomposition temperatures.
  • Hydrolytic Stability : Dissolve the compound in buffered solutions (pH 4–9) and monitor degradation via HPLC over 24–72 hours.
  • Oxidative Stress Tests : Expose to reactive oxygen species (e.g., H₂O₂) and analyze by LC-MS for sulfenyl group oxidation.
  • Light Sensitivity : Store aliquots under UV/visible light and compare stability to dark controls using spectroscopic methods .

Q. What safety measures are required to mitigate risks associated with its irritant properties?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) compliant with GHS Category 2 skin/eye irritation guidelines. In case of exposure:
  • Skin Contact : Immediately rinse with water for 15 minutes; apply emollients if erythema develops.
  • Eye Exposure : Flush with saline or sterile water for 20 minutes; consult an ophthalmologist if irritation persists.
  • Inhalation : Move to fresh air and administer oxygen if respiratory distress occurs .

Advanced Research Questions

Q. How can this compound be optimized as a protecting group in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The 2-nitrophenylsulfenyl (Nps) group selectively protects amino residues (e.g., cysteine, serine) during SPPS. To optimize:
  • Coupling Conditions : Use DCC/HOBt in DMF at 0–4°C to minimize racemization.
  • Deprotection : Apply 10% (v/v) thiophenol in DMF for 30 minutes, followed by TFA cleavage.
  • Monitoring : Track reaction efficiency via ninhydrin tests or LC-MS to ensure complete deprotection without side reactions .

Q. What experimental strategies can elucidate its role in modulating TRPC6 ion channel activity?

  • Methodological Answer :
  • Calcium Imaging : Treat HEK293 cells expressing TRPC6 with the compound (1–10 µM) and measure intracellular Ca²⁺ flux using Fura-2 AM.
  • Electrophysiology : Perform whole-cell patch clamping to assess current-voltage relationships.
  • Gene Knockdown : Use siRNA targeting TRPC6 to confirm specificity.
  • Inflammatory Models : Apply in imiquimod-induced psoriasis models to study IL-17α suppression via MAPK/STAT3 pathways .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., anti-inflammatory vs. pro-apoptotic effects)?

  • Methodological Answer :
  • Dose-Response Analysis : Test concentrations from 0.1–100 µM in primary vs. immortalized cells to identify threshold effects.
  • Cell-Type Specificity : Compare responses in keratinocytes (anti-inflammatory) vs. cancer cells (pro-apoptotic) using transcriptomics.
  • Redox Profiling : Measure ROS levels (e.g., DCFDA assay) to determine if effects are mediated by oxidative stress .

Key Research Considerations

  • Contradictions in Data : While the compound is stable under recommended storage conditions, its sulfenyl group is prone to oxidation in aqueous environments. Always validate batch-specific stability .
  • Biological Specificity : Its dual role in TRPC6 activation and MAPK inhibition suggests context-dependent mechanisms; use isoform-selective inhibitors (e.g., SAR7334 for TRPC6) to dissect pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt
Reactant of Route 2
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N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt

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